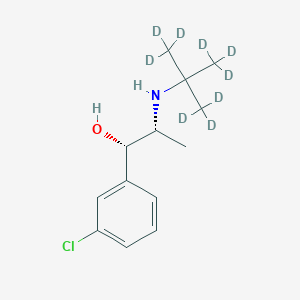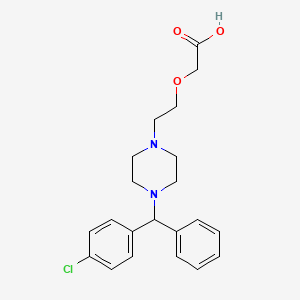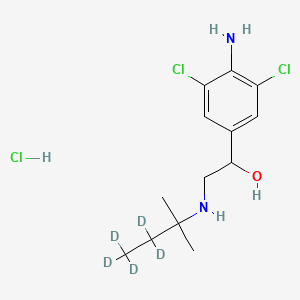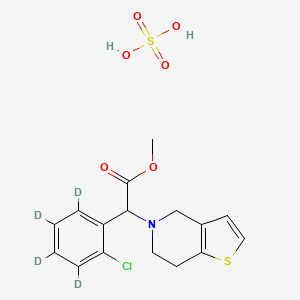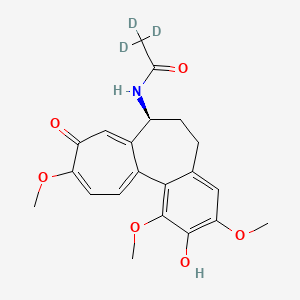
N-Desethyl Milnacipran-d5
Descripción general
Descripción
N-Desethyl Milnacipran-d5 is a deuterated analog of N-Desethyl Milnacipran, which is a metabolite of Milnacipran. Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of fibromyalgia and major depressive disorder. The deuterated form, this compound, is often used in scientific research, particularly in the field of proteomics, due to its stable isotope labeling properties .
Aplicaciones Científicas De Investigación
N-Desethyl Milnacipran-d5 is primarily used in scientific research due to its stable isotope labeling properties. It is particularly valuable in the field of proteomics, where it is used as an internal standard for mass spectrometry analysis. This allows for the accurate quantification of proteins and peptides in complex biological samples. Additionally, it can be used in pharmacokinetic studies to track the metabolism and distribution of Milnacipran in the body .
Mecanismo De Acción
Target of Action
N-Desethyl Milnacipran-d5 is a metabolite of Milnacipran , which is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . The primary targets of Milnacipran are the serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft . By inhibiting these transporters, Milnacipran increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing their neurotransmission .
Mode of Action
Milnacipran binds to the serotonin and norepinephrine transporters, inhibiting their function . The increased presence of these neurotransmitters enhances their signaling, leading to the therapeutic effects of the drug .
Biochemical Pathways
The biochemical reaction from milnacipran to this compound is catalyzed by CYP3A4 . This reaction is part of the metabolic pathway of Milnacipran, which is primarily metabolized in the liver .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of Milnacipran. Milnacipran has a terminal elimination half-life of 6-8 hours . The N-desethyl milnacipran metabolite accounts for 8% of the dose excreted in the urine . Renal impairment can affect the pharmacokinetics of Milnacipran, leading to increased plasma levels and a prolonged half-life .
Result of Action
The increased levels of serotonin and norepinephrine in the synaptic cleft can lead to various effects at the molecular and cellular level. For instance, it has been proposed that low levels of serotonin may be associated with increased sensitivity to pain, a condition that could be improved by Milnacipran’s capacity to enhance the presence of serotonin . Furthermore, the increased levels of norepinephrine could result in heightened alertness, energy, attention, and general interest in life .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A4 could affect the metabolism of Milnacipran and hence the formation of this compound . Additionally, factors such as the patient’s renal function can influence the pharmacokinetics and hence the action of the drug .
Análisis Bioquímico
Biochemical Properties
N-Desethyl Milnacipran-d5 interacts with various enzymes and proteins in biochemical reactions. It is a metabolite of Milnacipran, which is known to inhibit the reuptake of both serotonin and norepinephrine . This interaction plays a crucial role in its function as an SNRI .
Cellular Effects
The effects of this compound on cells and cellular processes are largely derived from its parent compound, Milnacipran. Milnacipran influences cell function by modulating the levels of serotonin and norepinephrine in the synaptic cleft, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Temporal Effects in Laboratory Settings
Its parent compound, Milnacipran, has been shown to have stable effects over time .
Dosage Effects in Animal Models
While specific studies on this compound in animal models are limited, research on Milnacipran has shown that its effects vary with different dosages . Higher doses of Milnacipran have been associated with more pronounced effects on serotonin and norepinephrine reuptake inhibition .
Metabolic Pathways
This compound is involved in the metabolic pathways of its parent compound, Milnacipran. It is a major metabolite excreted in the urine, accounting for approximately 8% of the dose .
Métodos De Preparación
The synthesis of N-Desethyl Milnacipran-d5 can be achieved through organic synthetic chemical methods. The specific preparation method involves the deuteration of N-Desethyl Milnacipran, where five hydrogen atoms are replaced by deuterium. This process typically requires the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms . Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with scaled-up reaction conditions and purification processes.
Análisis De Reacciones Químicas
N-Desethyl Milnacipran-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Comparación Con Compuestos Similares
N-Desethyl Milnacipran-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
N-Desethyl Milnacipran: The non-deuterated form, which is a metabolite of Milnacipran.
Milnacipran: The parent compound, used as an SNRI for the treatment of fibromyalgia and major depressive disorder.
Levomilnacipran: An enantiomer of Milnacipran, which is also used as an SNRI
The deuterium labeling in this compound provides enhanced stability and allows for its use as an internal standard in mass spectrometry, making it particularly valuable in scientific research.
Propiedades
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKUMJGXPDEXSQ-WXLZTCJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CC1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675794 | |
| Record name | (1R,2S)-2-(Aminomethyl)-N-(~2~H_5_)ethyl-1-phenylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217609-30-7 | |
| Record name | (1R,2S)-2-(Aminomethyl)-N-(~2~H_5_)ethyl-1-phenylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


